An In-Depth Technical Guide to 1-(Methoxymethoxy)-4-nitrobenzene: Synthesis, Properties, and Reactivity Profile
An In-Depth Technical Guide to 1-(Methoxymethoxy)-4-nitrobenzene: Synthesis, Properties, and Reactivity Profile
Abstract
This technical guide provides a comprehensive overview of 1-(Methoxymethoxy)-4-nitrobenzene, a key synthetic intermediate derived from 4-nitrophenol. The introduction of the methoxymethyl (MOM) ether protecting group masks the reactive phenolic hydroxyl, enabling a wide range of chemical transformations on other parts of the molecule that would otherwise be incompatible. This document details the molecule's structural and physicochemical properties, provides validated protocols for its synthesis and deprotection, and explores its reactivity profile, with a particular focus on the interplay between the MOM-protected ether and the strongly electron-withdrawing nitro group. The guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into the strategic use of this compound in complex multi-step syntheses.
Molecular Structure and Physicochemical Properties
1-(Methoxymethoxy)-4-nitrobenzene is structurally characterized by a 4-nitrophenyl core linked to a methoxymethyl (MOM) acetal. This arrangement is pivotal, as the MOM group is stable under a variety of conditions where a free phenol would react, yet it can be removed under specific, mild acidic conditions.[1][2]
Chemical Structure
Caption: 2D Structure of 1-(Methoxymethoxy)-4-nitrobenzene.
Physicochemical & Computed Properties
As this compound is primarily a synthetic intermediate, extensive experimental data is not widely published. The following properties are calculated based on its structure, providing a reliable profile for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | - |
| Molecular Weight | 183.16 g/mol | - |
| CAS Number | 35952-77-5 | - |
| Topological Polar Surface Area (TPSA) | 61.60 Ų | [3] |
| logP (Octanol/Water Partition Coeff.) | 1.55 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
Predicted Spectroscopic Profile
Characterization of 1-(Methoxymethoxy)-4-nitrobenzene relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is defined by two distinct regions. The aromatic region will feature two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are expected to be significantly downfield (δ ≈ 8.2 ppm), while the protons ortho to the MOM-ether group (H-2, H-6) will be further upfield (δ ≈ 7.1 ppm). The MOM group itself will present two sharp singlets: one for the methoxy protons (-OCH₃) around δ 3.5 ppm and another for the methylene protons (-OCH₂O-) around δ 5.3 ppm.[4]
-
¹³C NMR (100 MHz, CDCl₃): Six signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the substituents. The carbon bearing the nitro group (C-4) and the carbon bearing the MOM ether (C-1) will be significantly shifted. The MOM group carbons will appear at approximately δ 95 ppm (-OCH₂O-) and δ 57 ppm (-OCH₃).[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Strong, sharp peaks are expected for the symmetric and asymmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-O stretching of the acetal will appear in the 1150-1050 cm⁻¹ region.
-
Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) would be observed at m/z = 183. The fragmentation pattern would likely show a significant loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) to give a fragment corresponding to the 4-nitrophenoxide radical anion at m/z = 138.
Synthesis and Purification
The most direct and efficient synthesis of 1-(Methoxymethoxy)-4-nitrobenzene involves the protection of the hydroxyl group of 4-nitrophenol. The choice of reagents and conditions is critical to ensure high yield and purity, avoiding side reactions.
Synthetic Strategy: The Williamson Ether Synthesis Analogue
The reaction proceeds via nucleophilic attack of the 4-nitrophenoxide ion on methoxymethyl chloride (MOM-Cl). A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is the base of choice. Its role is to deprotonate the phenol, generating the required nucleophile without competing in the reaction with MOM-Cl, which could lead to the formation of a quaternary ammonium salt.[2][5]
Detailed Experimental Protocol: MOM Protection of 4-Nitrophenol
Disclaimer: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred solution. A color change to deep yellow/orange is expected due to the formation of the 4-nitrophenoxide salt.
-
MOM-Cl Addition: Add methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise to the solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(Methoxymethoxy)-4-nitrobenzene as a solid.
Caption: Experimental workflow for the synthesis of 1-(Methoxymethoxy)-4-nitrobenzene.
Reactivity and Deprotection
The chemical behavior of 1-(Methoxymethoxy)-4-nitrobenzene is dominated by the properties of the MOM ether and the nitroaromatic ring.
Chemical Stability
The MOM ether is a robust protecting group, stable to a wide array of reaction conditions, which is the primary reason for its use.[2] It is resistant to:
-
Strongly basic conditions (e.g., NaOH, LDA).
-
Nucleophiles such as Grignard and organolithium reagents.
-
Many oxidizing and reducing agents (e.g., NaBH₄, PCC).
This stability allows for extensive chemical modifications at other sites of a larger molecule containing this moiety.
Reactivity of the Nitroaromatic Ring
The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the nitro group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other fine chemicals.[6]
Deprotection Protocol: Acid-Catalyzed Cleavage
The MOM group is specifically designed to be labile under acidic conditions.[1][2] This orthogonal deprotection strategy is a cornerstone of its utility.
-
Setup: Dissolve the 1-(Methoxymethoxy)-4-nitrobenzene (1.0 eq.) in a protic solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition: Add a catalytic amount of a strong acid. Commonly used acids include concentrated hydrochloric acid (HCl, a few drops), p-toluenesulfonic acid (TsOH), or an acidic resin like Amberlyst-15.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.
-
Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: If a co-solvent like THF was used, remove it under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected 4-nitrophenol.
Caption: Simplified mechanism of acid-catalyzed MOM group cleavage.
Applications in Research and Drug Development
Role as a Protected Synthetic Intermediate
The primary application of 1-(Methoxymethoxy)-4-nitrobenzene is as a masked form of 4-nitrophenol in multi-step organic synthesis. It allows chemists to perform reactions that would otherwise be complicated by the acidic proton of the phenol or the nucleophilicity of the corresponding phenoxide. For instance, one could reduce the nitro group to an amine and then perform a series of N-acylation or N-alkylation reactions before finally deprotecting the MOM ether to reveal the phenolic hydroxyl group in the final target molecule.
Potential in Bioreductive Prodrug Design
Nitroaromatic compounds are of significant interest in medicinal chemistry, particularly in oncology.[7] The low-oxygen environment (hypoxia) characteristic of solid tumors contains elevated levels of nitroreductase enzymes. These enzymes can selectively reduce a nitroaromatic group, triggering a chemical cascade.
1-(Methoxymethoxy)-4-nitrobenzene can serve as a simple model or a building block for more complex hypoxia-activated prodrugs. A therapeutic agent could be linked to the molecule, designed to be released only after the nitro group is reduced to an amine or hydroxylamine. This targeted drug release mechanism has the potential to increase the therapeutic efficacy of a drug while minimizing its side effects on healthy, oxygenated tissues.[7]
Safety and Handling
-
Toxicity: The toxicity profile is expected to be similar to its precursor, 4-nitrophenol, which is toxic and can cause irritation to the eyes, skin, and respiratory tract.[8]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Precaution: As the synthesis involves the use of MOM-Cl, a carcinogen, appropriate engineering controls and safety protocols are mandatory.[5]
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